REACTION_CXSMILES
|
O.NN.[Br:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[CH2:15][N:16]1C(=O)C2C(=CC=CC=2)C1=O>C(#N)C>[Br:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[CH2:15][NH2:16] |f:0.1|
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
2-[(2-bromo-3-methyl-5-nitrophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)[N+](=O)[O-])CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The phtalhydrazide side product was remove by filtration
|
Type
|
WASH
|
Details
|
washed with 100 mL portions of acetonitrile
|
Type
|
CUSTOM
|
Details
|
The combined acetonitrile filtrates were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with two 100 mL portions of aqueous HCl 1 M
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C)[N+](=O)[O-])CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |